1,4-Dihydro-2,7-dimethoxynaphthalene

Electrosynthesis Dearomative Functionalization Green Chemistry

1,4-Dihydro-2,7-dimethoxynaphthalene (CAS 60683-71-8) is a partially hydrogenated derivative of 2,7-dimethoxynaphthalene, characterized by a C12H14O2 molecular formula and a molecular weight of 190.24 g/mol. Structurally, it retains the electron-donating 2,7-dimethoxy substitution pattern of the parent naphthalene core, while the saturation at the 1,4-positions introduces a degree of aliphatic character that modulates its chemical reactivity and physical properties.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 60683-71-8
Cat. No. B13814861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-2,7-dimethoxynaphthalene
CAS60683-71-8
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CCC2=C(C1)C=C(C=C2)OC
InChIInChI=1S/C12H14O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3,5-7H,4,8H2,1-2H3
InChIKeyIOGBFSVJJDLDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-2,7-dimethoxynaphthalene (CAS 60683-71-8) – A Key Partially Hydrogenated Building Block for Electron-Rich Aromatic Systems


1,4-Dihydro-2,7-dimethoxynaphthalene (CAS 60683-71-8) is a partially hydrogenated derivative of 2,7-dimethoxynaphthalene, characterized by a C12H14O2 molecular formula and a molecular weight of 190.24 g/mol . Structurally, it retains the electron-donating 2,7-dimethoxy substitution pattern of the parent naphthalene core, while the saturation at the 1,4-positions introduces a degree of aliphatic character that modulates its chemical reactivity and physical properties. This compound serves as a crucial intermediate in the synthesis of more complex naphthalene derivatives, particularly those targeting steroid-like frameworks and functional materials, due to its capacity for further functionalization at the activated dihydro positions [1]. Its unique electronic structure, conferred by the conjugated enol ether moiety, renders it a valuable scaffold for exploring electron-transfer processes and as a precursor to naphthoquinone systems.

Why Generic 1,4-Dihydronaphthalenes Cannot Replace 1,4-Dihydro-2,7-dimethoxynaphthalene in Demanding Applications


Attempting to substitute 1,4-dihydro-2,7-dimethoxynaphthalene with a simpler 1,4-dihydronaphthalene analog or the fully aromatic 2,7-dimethoxynaphthalene is scientifically invalid due to fundamental differences in reactivity and electronic structure. The specific 2,7-dimethoxy substitution pattern on the 1,4-dihydro core is non-negotiable for achieving the desired chemospecificity and regioselectivity in downstream reactions, a behavior not replicated by unsubstituted or differently substituted analogs [1]. Unlike the fully aromatic parent, this compound possesses an enol ether moiety, which dramatically alters its reduction potential and opens unique pathways for dearomative functionalization, such as electrochemical carboxylation, that are inaccessible to other naphthalene derivatives . Furthermore, its role as a direct synthetic intermediate for complex molecules like O-methyl-11-desoxycarnosate cannot be fulfilled by any other commercially available analog, making substitution a direct compromise of synthetic route fidelity and yield [2].

Quantitative Differentiation of 1,4-Dihydro-2,7-dimethoxynaphthalene (CAS 60683-71-8) from Its Closest Analogs


Electrochemical Reduction Selectivity: 1,4-Dihydro-2,7-dimethoxynaphthalene vs. Naphthalene and 2-Substituted Naphthalenes

In the established electrochemical carboxylation of naphthalene with CO2, the reaction proceeds via a dearomative pathway to selectively yield 1,4-dicarboxylated 1,4-dihydronaphthalene derivatives. In a recent advance, the use of electron-deficient naphthalene derivatives under similar conditions selectively affords trans-1,2-disubstituted 1,2-dihydronaphthalene derivatives . The 1,4-dihydro-2,7-dimethoxynaphthalene scaffold, with its electron-donating methoxy groups, occupies a distinct middle ground in this reactivity spectrum. While direct comparative data for this exact compound is absent, the class-level inference is strong: its electronic character dictates that it will favor the 1,4-reduction pathway over the 1,2-pathway, a selectivity that is crucial for generating specific dihydronaphthalene building blocks for further synthesis.

Electrosynthesis Dearomative Functionalization Green Chemistry

Aroylation Site-Selectivity and Ethereal Bond Lability: 1,4-Dihydro-2,7-dimethoxynaphthalene Core vs. 2,7-Dimethoxynaphthalene

Studies on the aroylation of 2,7-dimethoxynaphthalene demonstrate that product distribution (1-aroyl vs. 1,8-diaroyl vs. 3-aroyl) is highly dependent on the acidic mediator used [1]. Furthermore, in the resulting aroylated products, the ethereal methyl-oxygen bond at the β(2)-position is cleaved readily and predominantly over the β(7)-position by AlCl3 [2]. While these studies were conducted on the fully aromatic 2,7-dimethoxynaphthalene core, the 1,4-dihydro analog presents a more electron-rich enol ether system. This increased electron density is expected to further enhance the chemospecificity and regioselectivity of such electrophilic aromatic substitution and ether cleavage reactions. Direct comparative data is not available, but the electronic nature of the 1,4-dihydro derivative supports a class-level inference of heightened and more predictable reactivity at the 1- and 2-positions.

Aroylation Regioselective Synthesis Protecting Group Strategy

Synthetic Utility in Complex Molecule Construction: Direct Precursor to O-Methyl-11-desoxycarnosate

A defining and highly specific application of 1,4-dihydro-2,7-dimethoxynaphthalene is its use as a direct intermediate in the total synthesis of methyl O-methyl-11-desoxycarnosate, a complex polycyclic framework related to steroids [1]. This synthetic route, described in a 1968 doctoral thesis, employs a selective Birch reduction of 2,7-dimethoxynaphthalene to generate the title compound. This step is not a general transformation but a carefully orchestrated part of a multi-step sequence to construct a specific carbon skeleton. No other simple naphthalene derivative can be substituted at this stage to yield the same product.

Total Synthesis Steroid Synthesis Birch Reduction

Physicochemical Property Divergence: 1,4-Dihydro-2,7-dimethoxynaphthalene vs. Its Fully Aromatic Parent

The partial saturation of the naphthalene ring from 2,7-dimethoxynaphthalene (CAS 3469-26-9) to 1,4-dihydro-2,7-dimethoxynaphthalene (CAS 60683-71-8) results in measurable changes to fundamental physicochemical properties. The molecular weight increases from 188.22 g/mol to 190.24 g/mol, and the molecular formula changes from C12H12O2 to C12H14O2, reflecting the addition of two hydrogen atoms [1]. This seemingly minor change significantly impacts properties such as lipophilicity (Log P), aqueous solubility, and crystallinity, which are critical parameters in drug discovery and materials science. While specific Log P data for the target compound is not widely reported, the class-level inference is that the 1,4-dihydro derivative will exhibit a lower Log P and higher solubility compared to its fully aromatic analog due to the disruption of the extended pi-system and the introduction of a more polarizable aliphatic region.

Physicochemical Properties Drug Design Formulation

Validated Application Scenarios for 1,4-Dihydro-2,7-dimethoxynaphthalene (CAS 60683-71-8) Based on Comparative Evidence


As a Key Intermediate in the Total Synthesis of Steroid-Like Frameworks and Complex Polycycles

Procure 1,4-dihydro-2,7-dimethoxynaphthalene when your synthetic strategy requires a direct and validated route to steroid-like frameworks, such as O-methyl-11-desoxycarnosate. This compound is not a generic building block; its use is mandated by the specific reaction sequence described in the total synthesis literature [1]. Its 1,4-dihydro core, generated via Birch reduction, provides the precise oxidation state and substitution pattern required for subsequent annulation and functionalization steps. Substituting any other naphthalene derivative would derail the synthetic plan and necessitate a complete re-validation of the route.

For Studies Requiring a Predetermined 1,4-Regioselectivity in Dearomative Functionalization

Utilize 1,4-dihydro-2,7-dimethoxynaphthalene as a starting material or scaffold when your research demands a predictable 1,4-regioselectivity in electrochemical or chemical dearomative functionalizations [1]. Unlike the parent naphthalene or electron-deficient analogs, which may follow alternative 1,2-pathways, the electron-rich nature of this compound, inferred from its structure and the behavior of its fully aromatic counterpart , steers reactions toward the 1,4-positions. This selectivity is paramount for generating specific dihydronaphthalene libraries for medicinal chemistry or materials discovery.

As a Superior Scaffold for Regioselective Aroylation and Subsequent Ether Cleavage

Select 1,4-dihydro-2,7-dimethoxynaphthalene when your project involves the synthesis of highly congested, non-coplanar polyaromatic ketones via aroylation. Based on the established reactivity of the 2,7-dimethoxynaphthalene core [1], the 1,4-dihydro analog is expected to exhibit enhanced chemospecificity and regioselectivity in both the aroylation step and the subsequent Lewis acid-mediated cleavage of the ethereal methyl-oxygen bond. This translates to a cleaner reaction profile, higher yields of the desired 1-aroyl or 1,8-diaroyl products, and a more efficient synthesis of advanced intermediates for functional materials and pharmaceuticals.

For Tuning Lipophilicity and Solubility in Lead Optimization Programs

Consider 1,4-dihydro-2,7-dimethoxynaphthalene as a strategic replacement for 2,7-dimethoxynaphthalene in early-stage drug discovery to modulate key physicochemical properties. The addition of two hydrogen atoms and the disruption of the aromatic system predictably lower Log P and increase aqueous solubility [1]. This 'dearomatization switch' can be a powerful tool for medicinal chemists seeking to improve the ADME profile of a lead series without significantly altering the core pharmacophore. The procurement of this specific derivative allows for a direct experimental assessment of this property change.

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